Cas no 5337-72-4 (2,6-DIMETHYLCYCLOHEXANOL)

2,6-DIMETHYLCYCLOHEXANOL 化学的及び物理的性質
名前と識別子
-
- 2,6-DIMETHYLCYCLOHEXANOL
- 2,6-Dimethylcyclohexanol (mixture of isomers)
- 2,6-dimethylcyclohexan-1-ol
- 2,6-Dimethylcyclohexanol,c&t
- alpha,alpha,alpha-2,6-Dimethylcyclohexanol
- NSC821
- 2,6-dimethylcyclohexyl alcohol
- MFCD00001502
- EINECS 226-264-9
- 3,3a-Diphenyl-4-thioxo-3,3a,4,8b-tetrahydro-2H-indeno[2,1-d][1,3]oxazol-2-one
- Cyclohexanol,6-dimethyl-
- CS-0206011
- NSC-821
- CHEMBL4533790
- NS00044509
- BS-22301
- Z335244846
- SB83846
- SCHEMBL771194
- 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- D89887
- 2,6-dimethyl-cyclohexan-1-ol
- AKOS000249687
- AKOS021983365
- 5337-72-4
- DTXSID70871123
- D1578
- EN300-298628
- Cyclohexanol, 2,6-dimethyl-
- 2,6-dimethyl-cyclohexanol
- NSC 821
- DTXCID70818795
-
- MDL: MFCD00001502
- インチ: InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
- InChIKey: MOISVRZIQDQVPF-UHFFFAOYSA-N
- ほほえんだ: CC1CCCC(C)C1O
計算された属性
- せいみつぶんしりょう: 128.12000
- どういたいしつりょう: 128.120115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 20.2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.94
- ゆうかいてん: 32.5°C
- ふってん: 173°C(lit.)
- フラッシュポイント: 55 °C
- 屈折率: 1.4585-1.4615
- PSA: 20.23000
- LogP: 1.80340
- じょうきあつ: 0.4±0.7 mmHg at 25°C
- ようかいせい: まだ確定していません。
2,6-DIMETHYLCYCLOHEXANOL セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- 危険カテゴリコード: 10
- セキュリティの説明: S16
- セキュリティ用語:3.2
- 包装等級:III
- リスク用語:R10
- 包装カテゴリ:III
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:3.2
- 危険レベル:3.2
- 包装グループ:III
2,6-DIMETHYLCYCLOHEXANOL 税関データ
- 税関コード:2906120090
- 税関データ:
中国税関コード:
{"error_code":"54004","error_msg":"Please recharge"}{"error_code":"54004","error_msg":"Please recharge"}
{"error_code":"54004","error_msg":"Please recharge"}税金還付率:9.0%. 規制条件{"error_code":"54004","error_msg":"Please recharge"}一般関税:30.0%
申告要素:
製品名, 成分含有量{"error_code":"54004","error_msg":"Please recharge"}
{"error_code":"54004","error_msg":"Please recharge"}
{"error_code":"54004","error_msg":"Please recharge"}最恵国関税:5.5%. General tariff:30.0%
2,6-DIMETHYLCYCLOHEXANOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298628-5.0g |
2,6-dimethylcyclohexan-1-ol |
5337-72-4 | 95.0% | 5.0g |
$46.0 | 2025-03-19 | |
Apollo Scientific | OR919777-25g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 95% | 25g |
£145.00 | 2025-02-20 | |
Apollo Scientific | OR919777-5g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 95% | 5g |
£90.00 | 2025-02-20 | |
TRC | D477933-500mg |
2,6-Dimethylcyclohexanol |
5337-72-4 | 500mg |
$ 87.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871510-5ml |
2,6-Dimethylcyclohexanol |
5337-72-4 | 99%, | 5ml |
¥162.00 | 2022-01-11 | |
Enamine | EN300-298628-1.0g |
2,6-dimethylcyclohexan-1-ol |
5337-72-4 | 95.0% | 1.0g |
$19.0 | 2025-03-19 | |
Ambeed | A426749-25g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 98% | 25g |
$54.0 | 2024-04-18 | |
A2B Chem LLC | AB43725-25g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 95% | 25g |
$138.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276681-25g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 98% | 25g |
¥918.00 | 2024-05-10 | |
Apollo Scientific | OR919777-5ml |
2,6-Dimethylcyclohexanol |
5337-72-4 | 95% | 5ml |
£23.00 | 2025-03-21 |
2,6-DIMETHYLCYCLOHEXANOL 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
2,6-DIMETHYLCYCLOHEXANOLに関する追加情報
2,6-DIMETHYLCYCLOHEXANOL: A Comprehensive Overview
2,6-Dimethylcyclohexanol, identified by the CAS number 5337-72-4, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its cyclohexanol backbone with methyl substituents at the 2 and 6 positions, exhibits unique physical and chemical properties that make it valuable in numerous applications. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the scientific community.
The structure of 2,6-dimethylcyclohexanol plays a pivotal role in its reactivity and functionality. The cyclohexanol ring provides a rigid framework, while the methyl groups at positions 2 and 6 introduce steric effects that influence its chemical behavior. This compound is particularly notable for its ability to participate in various organic reactions, including oxidation, reduction, and esterification. Recent studies have highlighted its potential as a precursor in the synthesis of complex molecules, such as pharmaceutical intermediates and advanced materials.
In terms of synthesis, 2,6-dimethylcyclohexanol can be prepared through several routes. One common method involves the hydroxylation of cyclohexane derivatives using catalytic asymmetric hydrogenation or other oxidation techniques. The development of more efficient catalysts and reaction conditions has significantly improved the yield and selectivity of these processes. For instance, researchers have reported the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high precision.
The applications of 2,6-dimethylcyclohexanol are diverse and expanding rapidly. In the pharmaceutical industry, it serves as an intermediate in the production of bioactive compounds with potential therapeutic applications. Its ability to form stable esters and ethers makes it a valuable component in drug delivery systems. Additionally, this compound has found utility in the field of polymer science, where it is used as a building block for synthesizing novel polymeric materials with tailored properties.
Recent research has also explored the use of 2,6-dimethylcyclohexanol in green chemistry initiatives. Its role as a sustainable solvent or catalyst in environmentally friendly reactions has been investigated extensively. For example, studies have demonstrated its effectiveness in facilitating enantioselective reactions under mild conditions, reducing the environmental footprint of chemical processes.
In conclusion, 2,6-dimethylcyclohexanol, with its unique structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As advancements in synthetic methods and material science progress, the potential for this compound to contribute to innovative solutions across various disciplines remains immense.



